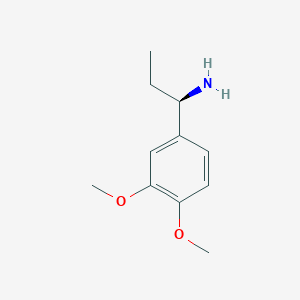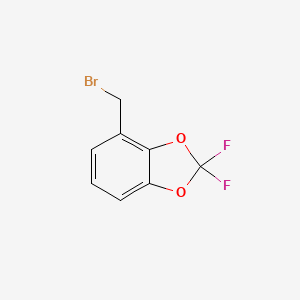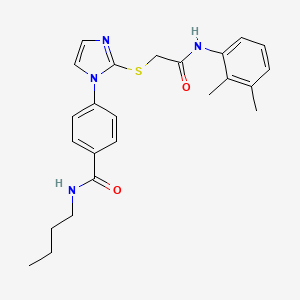![molecular formula C9H14O2 B2693690 (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid CAS No. 2248216-45-5](/img/structure/B2693690.png)
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used in scientific research to study the effects of GABAergic neurotransmission.
Mecanismo De Acción
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid blocks the GABA receptor by binding to the same site as GABA but with higher affinity. GABA receptor activation leads to the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. This compound prevents the influx of chloride ions, leading to increased neuronal excitability and the manifestation of seizures.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases the release of excitatory neurotransmitters such as glutamate and aspartate, leading to increased neuronal excitability. This compound also increases the release of several neuropeptides such as substance P, which are involved in pain perception. This compound has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased levels of cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a potent antagonist of the GABA receptor and is widely used in scientific research to study the effects of GABAergic neurotransmission. Its advantages include its high potency, specificity, and availability. However, this compound has several limitations. It is toxic and can cause seizures, which limits its use in vivo. This compound is also unstable and requires careful handling and storage.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid. One direction is the development of more potent and selective GABA receptor antagonists. Another direction is the study of the role of GABA in neurological disorders such as epilepsy, anxiety, and depression. This compound can be used to study the effects of GABA dysfunction in these disorders. The study of the biochemical and physiological effects of this compound can also lead to the development of new treatments for pain and stress-related disorders.
Conclusion:
In conclusion, this compound is a potent antagonist of the GABA receptor and is widely used in scientific research to study the effects of GABAergic neurotransmission. Its synthesis method is complex, and it has several advantages and limitations for lab experiments. This compound has several biochemical and physiological effects, and its study can lead to the development of new treatments for neurological disorders. There are several future directions for the study of this compound, and its role in scientific research is crucial.
Métodos De Síntesis
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid can be synthesized by the reaction of norbicuculline with bromine in acetic acid. Norbicuculline can be obtained from the plant Dicentra cucullaria, commonly known as Dutchman's breeches. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is widely used in scientific research to study the effects of GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction is associated with several neurological disorders such as epilepsy, anxiety, and depression. This compound blocks the GABA receptor, leading to increased excitability of neurons and the manifestation of seizures. This compound is also used to study the role of GABA in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
(2S)-2-(2-bicyclo[3.1.0]hexanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5(9(10)11)7-3-2-6-4-8(6)7/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLMRNKWJUCOR-MBNAKOSBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693608.png)
![ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693609.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2693613.png)


![3-chloro-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2693617.png)
![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)



